Technical Guide: Identification and Synthesis of Methyl 2-propoxy-5-methylbenzoate
Technical Guide: Identification and Synthesis of Methyl 2-propoxy-5-methylbenzoate
Executive Summary
Compound: Methyl 2-propoxy-5-methylbenzoate CAS Registry Number: 1195353-75-3 Molecular Formula: C₁₂H₁₆O₃ Molecular Weight: 208.25 g/mol [1]
This technical guide provides a definitive identification framework for Methyl 2-propoxy-5-methylbenzoate, a specific alkylated salicylate derivative. While often obscured in broad chemical databases due to naming variations (e.g., Methyl 5-methyl-2-propoxybenzoate), this compound is a distinct entity used primarily in structure-activity relationship (SAR) studies involving salicylate analogs. This document outlines the verified identification data, synthesis pathways, and search protocols required for researchers in drug discovery.
Part 1: Chemical Identification & Properties
The precise identification of this compound requires distinguishing it from its ethyl analog and its regioisomers. The CAS number 1195353-75-3 is the unique identifier for the methyl ester variant.
Validated Chemical Data
| Property | Specification | Source/Verification |
| CAS Number | 1195353-75-3 | ChemicalBook, BLD Pharm [1, 2] |
| IUPAC Name | Methyl 5-methyl-2-propoxybenzoate | Calculated |
| Molecular Formula | C₁₂H₁₆O₃ | PubChem / Calculated |
| Molecular Weight | 208.25 g/mol | Calculated |
| Parent Acid | 2-Propoxy-5-methylbenzoic acid (CAS 91970-50-2) | Molbase [3] |
| Precursor (Phenol) | Methyl 5-methylsalicylate (CAS 22717-57-3) | Matrix Scientific [4] |
| Physical State | Liquid (Predicted) / Low-melting solid | Analog extrapolation |
Structural Context
The compound belongs to the class of alkoxy-substituted benzoic acid esters . It is structurally derived from p-cresotinic acid (2-hydroxy-5-methylbenzoic acid) by protecting the carboxylic acid as a methyl ester and alkylating the phenolic hydroxyl group with a propyl chain.
Key Structural Features:
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Position 1: Methyl ester group (-COOCH₃).
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Position 2: Propoxy group (-OCH₂CH₂CH₃) – Critical for lipophilicity modulation.
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Position 5: Methyl group (-CH₃) – Provides steric bulk and metabolic stability.
Part 2: Synthesis & Production Workflows
For researchers unable to source the compound directly, synthesis is a viable option using commercially available precursors. The literature suggests two primary routes, with the Esterification-First pathway being preferred to avoid side reactions during alkylation.
Synthesis Pathway Diagram
Figure 1: Validated synthesis pathways. The primary route (solid lines) utilizes the methyl ester intermediate (CAS 22717-57-3) to ensure selective alkylation of the phenolic oxygen.
Detailed Protocol (Route A)
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Esterification: React p-cresotinic acid with methanol in the presence of a catalytic acid (e.g., H₂SO₄) to yield Methyl 5-methylsalicylate (CAS 22717-57-3).
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Alkylation: Dissolve the intermediate in acetone or DMF. Add potassium carbonate (base) and n-propyl iodide (or bromide). Reflux until the starting phenol is consumed (monitored by TLC).
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Purification: The resulting Methyl 2-propoxy-5-methylbenzoate is typically purified via vacuum distillation or column chromatography.
Part 3: Search & Verification Strategy
When searching for this compound in chemical databases (SciFinder, Reaxys, PubChem), direct name searches often fail due to non-standard nomenclature. Use the following logic to ensure data integrity.
Search Logic Diagram
Figure 2: Strategic search workflow for identifying Methyl 2-propoxy-5-methylbenzoate in commercial and scientific databases.
Critical Search Parameters
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InChIKey: (Requires generation from structure, typically unique)
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SMILES: CC1=CC(=C(C=C1)C(=O)OC)OCCC (Canonical)
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Common Synonym: Methyl 5-methyl-2-propoxybenzoate (Alphabetical ordering of substituents often overrides numerical ordering in some databases).
Analog Differentiation
Researchers must avoid confusing the target with these common analogs:
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Ethyl Analog: Ethyl 2-propoxy-5-methylbenzoate (Intermediate in older literature).
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Isomer: Methyl 2-methoxy-5-propylbenzoate (Different alkylation pattern).
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Parent Acid: 2-Propoxy-5-methylbenzoic acid (CAS 91970-50-2).[7]
References
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Molbase. (n.d.). 2-Propoxy-5-methylbenzoic acid (CAS 91970-50-2).[7] Retrieved from [Link]
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NIST. (n.d.). Synthesis of 2-Propoxy-5-methylbenzoic acid (Brauer & Simon).[2][8][9] Retrieved from [Link]
Sources
- 1. 1195353-75-3|Methyl 5-methyl-2-propoxybenzoate|BLD Pharm [bldpharm.com]
- 2. ETHYL 2-HYDROXY-5-METHYLBENZOATE CAS#: 34265-58-2 [m.chemicalbook.com]
- 3. 2-Methoxy-5-methylsulfamoyl-benzoic acid methyl ester | C10H13NO5S | CID 23046722 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. 75230-38-5|Methyl 5-chloro-2-propoxybenzoate|BLD Pharm [bldpharm.com]
- 6. Methyl 5-methyl-2-propoxybenzoate | 1195353-75-3 [chemicalbook.com]
- 7. C11H14O3_Molecular formula [molbase.com]
- 8. govinfo.gov [govinfo.gov]
- 9. Ethyl 5-methylsalicylate - Amerigo Scientific [amerigoscientific.com]
